molecular formula C9H11NO3 B8707095 4-Amino-3,5-dimethoxybenzaldehyde CAS No. 56066-34-3

4-Amino-3,5-dimethoxybenzaldehyde

Cat. No.: B8707095
CAS No.: 56066-34-3
M. Wt: 181.19 g/mol
InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dimethoxybenzaldehyde (CAS: 56066-34-3) is an aromatic aldehyde with the molecular formula C₉H₁₁NO₃ and a molecular weight of 197.19 g/mol. Structurally, it features an amino (-NH₂) group at the para position and two methoxy (-OCH₃) groups at the meta positions relative to the aldehyde functional group. This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the synthesis of heterocyclic compounds like triazoles (e.g., via reactions with substituted benzaldehydes) . While its direct pharmacological applications are less documented compared to analogs, its structural motifs align with bioactive molecules studied for anticancer and antimicrobial properties .

Properties

CAS No.

56066-34-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,10H2,1-2H3

InChI Key

SXXIBYAOLWVKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-Amino-3,5-dimethoxybenzaldehyde is compared below with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 56066-34-3 -NH₂, -OCH₃ (positions 3,5) C₉H₁₁NO₃ 197.19 Synthesis of triazoles
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 134-96-3 -OH, -OCH₃ (positions 3,5) C₉H₁₀O₄ 182.17 Antioxidant, radioprotective agent
4-Amino-3-methoxybenzaldehyde 90151-40-9 -NH₂, -OCH₃ (position 3) C₈H₉NO₂ 151.16 Intermediate in drug synthesis
3-Amino-4-methoxybenzaldehyde 351003-10-6 -NH₂, -OCH₃ (position 4) C₈H₉NO₂ 151.16 Not well-documented; structural analog
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 -OH (positions 3,4), -CH₂CH₂COOH C₉H₈O₄ 180.16 Antioxidant, dietary supplement

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity Amino vs. Hydroxy Groups: The amino group in this compound enhances nucleophilicity, making it a superior candidate for condensation reactions (e.g., with triazoles) compared to syringaldehyde, which contains a hydroxyl group. This difference is critical in synthesizing nitrogen-containing heterocycles . Methoxy Positioning: Compared to 4-Amino-3-methoxybenzaldehyde, the additional methoxy group at position 5 in this compound increases steric hindrance but may improve metabolic stability in drug candidates .

Caffeic Acid, though structurally distinct (dihydroxy and acrylic acid groups), shares antioxidant mechanisms but operates via different pathways, such as free radical scavenging .

Synthetic Utility this compound is prioritized in reactions requiring regioselective modifications (e.g., triazole synthesis), whereas syringaldehyde’s hydroxyl group limits its use in acid-sensitive reactions . The amino group in this compound facilitates Schiff base formation, a feature exploited in coordination chemistry and catalyst design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.